molecular formula C9H20O3 B14495878 Acetic acid;2,3-dimethylpentan-3-ol CAS No. 63553-17-3

Acetic acid;2,3-dimethylpentan-3-ol

Cat. No.: B14495878
CAS No.: 63553-17-3
M. Wt: 176.25 g/mol
InChI Key: UYGKMBAJJFTPRA-UHFFFAOYSA-N
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Description

Acetic acid;2,3-dimethylpentan-3-ol is an organic compound that belongs to the family of alcohols. It is characterized by the presence of a hydroxyl (OH) group attached to an aliphatic carbon atom. This compound is known for its unique structural features and chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetic acid;2,3-dimethylpentan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of the Grignard reagent sec-butyl magnesium bromide with acetone to form 2,3-dimethyl-2-pentanol. This intermediate is then dehydrated to form 2,3-dimethyl-2-pentene, which is subsequently hydrogenated to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,3-dimethylpentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation reactions typically involve reagents like phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated compounds.

Scientific Research Applications

Acetic acid;2,3-dimethylpentan-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;2,3-dimethylpentan-3-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can act as a nucleophile, donating electrons to electrophilic centers, and can also undergo protonation and deprotonation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;2,3-dimethylpentan-3-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

63553-17-3

Molecular Formula

C9H20O3

Molecular Weight

176.25 g/mol

IUPAC Name

acetic acid;2,3-dimethylpentan-3-ol

InChI

InChI=1S/C7H16O.C2H4O2/c1-5-7(4,8)6(2)3;1-2(3)4/h6,8H,5H2,1-4H3;1H3,(H,3,4)

InChI Key

UYGKMBAJJFTPRA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(C)C)O.CC(=O)O

Origin of Product

United States

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